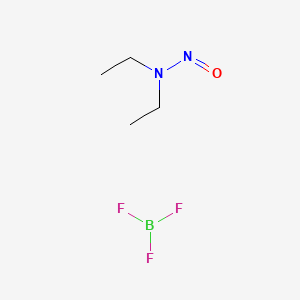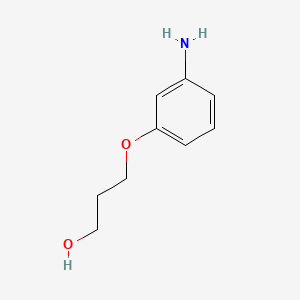
3-(3-Aminophenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Aminophenoxy)propan-1-ol” is a chemical compound . It is a derivative of propanolamines . The molecular formula of this compound is C9H13NO2 .
Molecular Structure Analysis
The molecular structure of “3-(3-Aminophenoxy)propan-1-ol” consists of a three-carbon chain (propanol) with an aminophenoxy group attached to the third carbon . The molecular weight of this compound is 167.21 g/mol .Wissenschaftliche Forschungsanwendungen
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) focused on synthesizing a series of compounds, including variants of 3-(3-Aminophenoxy)propan-1-ol, to understand their affinity to beta-1 and beta-2 adrenoceptors. The findings indicated substantial cardioselectivity in some derivatives, highlighting their potential use in cardiovascular drugs (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of compounds including 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol. The study found these compounds to exhibit low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Antimicrobial Properties of Aminomethoxy Derivatives : Jafarov et al. (2019) explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including compounds structurally similar to 3-(3-Aminophenoxy)propan-1-ol. These compounds demonstrated efficient antimicrobial properties, suggesting their use in medical and industrial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Inhibitive Performance on Carbon Steel Corrosion : A study by Gao, Liang, and Wang (2007) investigated tertiary amines in the series of 1,3-di-amino-propan-2-ol for their inhibitive performance on carbon steel corrosion. The findings suggested potential applications in protecting metal surfaces against corrosion (Gao, Liang, & Wang, 2007).
Pharmacological Activity of 3-Tertiary Amino-1-Aryloxy- or Aryl-Propanes : A research by Gupta et al. (1978) discussed the synthesis and pharmacological activity of some 3-tertiary amino-1-aryloxy- or aryl-propanes, which are structurally related to 3-(3-Aminophenoxy)propan-1-ol. These compounds showed significant CNS activity and hypotensive activity, indicating their potential in neuropharmacology and cardiovascular treatments (Gupta, Mukerji, Chatterjee, Rastogi, Anand, Dubé, Sur, Mukerji, & Srimal, 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-aminophenoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBALZDZNIEWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655676 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenoxy)propan-1-ol | |
CAS RN |
121486-70-2 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



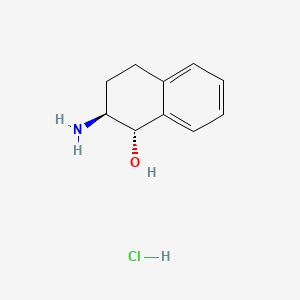
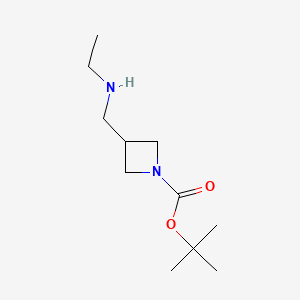
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
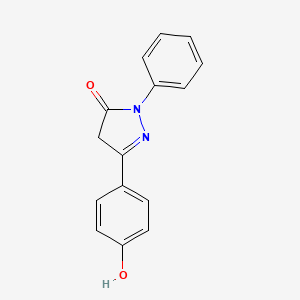
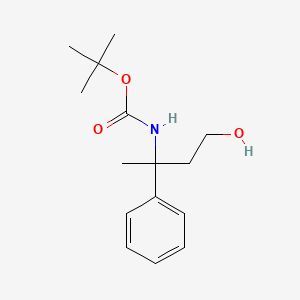
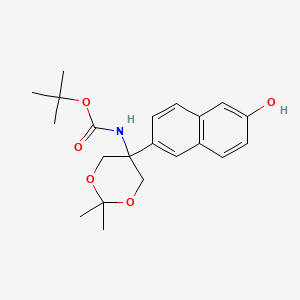
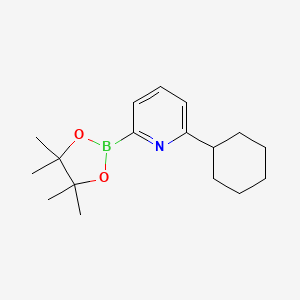
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
